molecular formula C21H27N3O4S B14092357 4-Amino-N-(2-methylpropyl)-N-[[(4S,5R)-2-oxo-4-(phenylmethyl)-5-oxazolidinyl]methyl]-benzenesulfonamide

4-Amino-N-(2-methylpropyl)-N-[[(4S,5R)-2-oxo-4-(phenylmethyl)-5-oxazolidinyl]methyl]-benzenesulfonamide

Cat. No.: B14092357
M. Wt: 417.5 g/mol
InChI Key: SEKATQYMRVJJEN-UHFFFAOYSA-N
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Description

4-Amino-N-(2-methylpropyl)-N-[[(4S,5R)-2-oxo-4-(phenylmethyl)-5-oxazolidinyl]methyl]-benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics and enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(2-methylpropyl)-N-[[(4S,5R)-2-oxo-4-(phenylmethyl)-5-oxazolidinyl]methyl]-benzenesulfonamide typically involves multiple steps:

    Formation of the Oxazolidinone Ring: This step involves the cyclization of an amino alcohol with a carbonyl compound.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting an amine with a sulfonyl chloride.

    Final Coupling: The oxazolidinone and sulfonamide intermediates are coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvents: Choosing appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the sulfonamide group.

    Reduction: Reduction reactions may target the oxazolidinone ring or the sulfonamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may inhibit specific enzymes, making it useful in studying biochemical pathways.

    Protein Binding: It can be used to study protein-ligand interactions.

Medicine

    Antibiotics: As a sulfonamide, it may have antibacterial properties.

    Drug Development: The compound can be a lead compound in the development of new pharmaceuticals.

Industry

    Material Science: It can be used in the development of new materials with specific properties.

    Agriculture: The compound may have applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 4-Amino-N-(2-methylpropyl)-N-[[(4S,5R)-2-oxo-4-(phenylmethyl)-5-oxazolidinyl]methyl]-benzenesulfonamide involves its interaction with specific molecular targets. These targets could include:

    Enzymes: Inhibition of enzyme activity by binding to the active site.

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

    Pathways: Interference with biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Oxazolidinone Derivatives: Compounds with similar ring structures used as antibiotics.

    Benzene Sulfonamides: Compounds with similar sulfonamide groups used in various applications.

Uniqueness

The uniqueness of 4-Amino-N-(2-methylpropyl)-N-[[(4S,5R)-2-oxo-4-(phenylmethyl)-5-oxazolidinyl]methyl]-benzenesulfonamide lies in its complex structure, which combines the properties of sulfonamides and oxazolidinones. This combination may result in unique biological activities and applications.

Properties

Molecular Formula

C21H27N3O4S

Molecular Weight

417.5 g/mol

IUPAC Name

4-amino-N-[(4-benzyl-2-oxo-1,3-oxazolidin-5-yl)methyl]-N-(2-methylpropyl)benzenesulfonamide

InChI

InChI=1S/C21H27N3O4S/c1-15(2)13-24(29(26,27)18-10-8-17(22)9-11-18)14-20-19(23-21(25)28-20)12-16-6-4-3-5-7-16/h3-11,15,19-20H,12-14,22H2,1-2H3,(H,23,25)

InChI Key

SEKATQYMRVJJEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC1C(NC(=O)O1)CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N

Origin of Product

United States

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